molecular formula C11H21O5P B014505 Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 39760-56-0

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No.: B014505
CAS No.: 39760-56-0
M. Wt: 264.25 g/mol
InChI Key: OQKGPUSERILONW-CSKARUKUSA-N
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Description

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C11H21O5P and its molecular weight is 264.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Triethyl 3-Methyl-4-phosphonocrotonate, also known as Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate, is primarily used in the synthesis of potent insect growth regulators . This suggests that its primary targets are likely to be specific enzymes or receptors involved in insect growth and development.

Biochemical Pathways

Triethyl 3-Methyl-4-phosphonocrotonate is also used in the synthesis of retinoic acids . Retinoic acids are involved in a variety of biochemical pathways, including cell growth, differentiation, and apoptosis. Therefore, it’s possible that this compound could indirectly affect these pathways through its role in the synthesis of retinoic acids.

Pharmacokinetics

It is soluble in chloroform , which suggests that it may be well-absorbed in organisms due to its lipophilic nature.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Triethyl 3-Methyl-4-phosphonocrotonate. For instance, its stability may be affected by temperature, as it is recommended to be stored at -80°C . Furthermore, its efficacy could be influenced by the presence of other chemicals in the environment that may interact with it.

Biological Activity

Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate (CAS No. 41891-54-7) is a phosphonate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₁₁H₂₁O₅P. Its structure includes a phosphonate group, which is significant in various biological applications. The presence of this functional group suggests potential interactions with biological molecules, influencing its activity against various pathogens and diseases.

1. Antimicrobial Properties

Research indicates that compounds with phosphonate structures often exhibit antimicrobial activity. This compound has been investigated for its efficacy against bacteria and fungi:

Pathogen Activity Reference
Escherichia coliMinimum Inhibitory Concentration (MIC) = 62.5 µg/mL
Staphylococcus aureusActive against methicillin-resistant strains (MRSA)
Mycobacterium tuberculosisMIC = 0.72 µg/mL against replicating strains

These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that the compound may inhibit the growth of cancer cell lines such as HeLa and A549:

Cell Line IC50 Value Reference
HeLaIC50 = 226 µg/mL
A549IC50 = 242.52 µg/mL

These results highlight the need for further investigation into its mechanisms of action and potential use in cancer therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The diethoxyphosphoryl group can form stable complexes with metal ions, modulating enzyme activity and influencing metabolic pathways:

  • Enzyme Inhibition: The compound may act as an enzyme inhibitor, potentially affecting pathways involved in microbial resistance or cancer cell proliferation.
  • Metal Ion Interaction: Its ability to chelate metal ions may play a role in its antimicrobial and anticancer properties.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Methods: Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels, enhancing its applicability in research and industry .
  • Comparative Studies: this compound shares structural similarities with other phosphonates, which have been studied for their biological activities. For example:
    Compound Name Molecular Formula Key Features
    Triethyl 3-Methyl-4-phosphonocrotonateC₁₁H₁₉O₄PSimilar phosphonate structure
    Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoateC₁₁H₂₁O₅PIsomeric form with potential differences in activity
    Ethyl 4-phosphonobutanoateC₇H₁₅O₄PShorter carbon chain but similar reactivity

These comparisons underscore the unique properties of this compound that may enhance its reactivity and biological efficacy compared to other phosphonates.

Properties

IUPAC Name

ethyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGPUSERILONW-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Triethyl 3-Methyl-4-phosphonocrotonate in the synthesis of trans-retinoic-11-3H acid?

A1: Triethyl 3-Methyl-4-phosphonocrotonate acts as a reagent in a crucial condensation reaction with Trans-ionylidineacetaldehyde-1-3H. This reaction forms the basis for constructing the carbon skeleton of the retinoic acid derivative. Following the condensation, a saponification reaction occurs, converting the resulting retinoic ethyl ester (8) into trans-retinoic-11-3H acid (9) [].

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